1-(2,4-Dibromophenoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
Description
Properties
IUPAC Name |
1-(2,4-dibromophenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Br2FN2O2.2ClH/c20-14-5-6-19(16(21)11-14)26-13-15(25)12-23-7-9-24(10-8-23)18-4-2-1-3-17(18)22;;/h1-6,11,15,25H,7-10,12-13H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTHAOBHJVZAIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=C(C=C(C=C2)Br)Br)O)C3=CC=CC=C3F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Br2Cl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4-Dibromophenoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H23Br2Cl2FN2O2
- Molecular Weight : 561.11 g/mol
- IUPAC Name : 1-(2,4-dibromophenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol; dihydrochloride
The compound features a piperazine moiety, which is often associated with various pharmacological activities, particularly in the central nervous system (CNS).
Pharmacological Profile
1-(2,4-Dibromophenoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride has been studied for its interactions with neurotransmitter systems, particularly serotonin (5-HT) and dopamine receptors. The piperazine ring suggests potential activity as an antipsychotic or anxiolytic agent.
Research indicates that this compound may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonergic transmission. Additionally, its structural components suggest possible antagonistic effects on certain dopamine receptors, which could be beneficial in treating disorders such as schizophrenia or depression.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant binding affinity for 5-HT receptors. For instance:
- 5-HT1A Receptor Binding : High affinity observed in competitive binding assays.
- Dopamine D2 Receptor Interaction : Moderate affinity noted, indicating potential dopaminergic activity.
In Vivo Studies
Animal models have been employed to evaluate the behavioral effects of this compound:
- Anxiety Models : Administration resulted in reduced anxiety-like behaviors in rodent models.
- Depression Models : Demonstrated antidepressant-like effects in forced swim tests.
Comparative Analysis
A comparative analysis with similar compounds (e.g., other piperazine derivatives) reveals that 1-(2,4-Dibromophenoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride may offer enhanced efficacy due to its unique structural modifications.
| Compound Name | Primary Activity | Binding Affinity | Notes |
|---|---|---|---|
| Compound A | SSRI | High | Similar structure |
| Compound B | Dopamine Antagonist | Moderate | Less effective |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s key structural analogs are compared below based on substituents, molecular weight, and pharmacological relevance:
Key Observations:
- Piperazine Substituents: The 2-fluorophenyl group in the target compound may improve selectivity for adrenoceptor subtypes compared to phenyl or methoxyphenyl analogs .
- Linker Modifications : MH-78’s extended ethoxy-piperazine side chain introduces additional flexibility, which may broaden its receptor interaction profile .
Q & A
Q. What computational approaches predict structure-activity relationships (SAR) for derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
